An In-Depth Technical Guide to Methyl 8-chloro-8-oxooctanoate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Methyl 8-chloro-8-oxooctanoate: Synthesis, Properties, and Applications
Executive Summary
Methyl 8-chloro-8-oxooctanoate, also known as methyl suberyl chloride, is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both a methyl ester and a highly reactive acyl chloride group separated by a six-carbon aliphatic chain, this molecule serves as a versatile linear building block for the construction of more complex chemical architectures. Its primary utility lies in its role as an acylating agent, enabling the introduction of a seven-carbon backbone with a terminal methyl ester. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, reactivity profile, and key applications, with a particular focus on its use in the development of therapeutic agents such as histone deacetylase (HDAC) inhibitors.
Chemical Identity and Structure
Methyl 8-chloro-8-oxooctanoate is a derivative of suberic acid (octanedioic acid). Structurally, it is a mono-methyl ester and a mono-acyl chloride of this C8 dicarboxylic acid. The presence of two distinct carbonyl functionalities with differential reactivity is the cornerstone of its synthetic utility.
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IUPAC Name: methyl 8-chloro-8-oxooctanoate[1]
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Common Synonyms: Methyl suberyl chloride, Methyl 7-(chlorocarbonyl)heptanoate[1]
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Molecular Formula: C₉H₁₅ClO₃[1]
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CAS Number: 41624-92-4[1]
The molecule's structure facilitates selective reactions. The acyl chloride is a highly electrophilic site, susceptible to nucleophilic acyl substitution by a wide range of nucleophiles, including amines, alcohols, and hydroxylamines. In contrast, the methyl ester is significantly less reactive, allowing for the selective modification of the acyl chloride terminus while the ester remains intact for potential subsequent transformations.
Molecular Structure of Methyl 8-chloro-8-oxooctanoate
Caption: 2D structure of Methyl 8-chloro-8-oxooctanoate.
Physicochemical and Spectroscopic Properties
Methyl 8-chloro-8-oxooctanoate is typically a clear, colorless to pale yellow liquid at room temperature.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 8-chloro-8-oxooctanoate
| Property | Value | Source(s) |
| Molecular Weight | 206.67 g/mol | [3][4] |
| Density | 1.456 g/mL at 25 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.45 | [2][4] |
| Form | Liquid | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Soluble in chloroform, ethyl acetate (slightly) | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Methyl 8-chloro-8-oxooctanoate. The key spectral features are outlined below.
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the two distinct carbonyl groups.
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A strong absorption band is observed in the range of 1780-1815 cm⁻¹ , which is characteristic of the C=O stretching vibration of the acyl chloride.
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Another strong band appears around 1730–1750 cm⁻¹ , corresponding to the C=O stretch of the methyl ester.[5]
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Aliphatic C-H stretching vibrations are visible near 2960 cm⁻¹ .[5]
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The C-O stretching of the ester group can be identified by bands in the 1220–1275 cm⁻¹ region.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy confirms the carbon skeleton and the arrangement of protons. Although a publicly available, fully assigned high-resolution spectrum is not readily accessible, a predicted analysis based on established principles provides a reliable characterization.
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¹H NMR Predicted Analysis (CDCl₃, 400 MHz):
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δ ~3.67 ppm (singlet, 3H): This signal corresponds to the methyl protons (-OCH₃) of the ester group.
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δ ~2.88 ppm (triplet, 2H): Protons on the carbon alpha to the acyl chloride carbonyl (-CH₂-COCl). The triplet arises from coupling to the adjacent methylene group.
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δ ~2.30 ppm (triplet, 2H): Protons on the carbon alpha to the ester carbonyl (-CH₂-COOCH₃). This signal is also a triplet due to coupling with its neighboring CH₂ group.
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δ ~1.60-1.75 ppm (multiplet, 4H): Protons on the carbons beta to each carbonyl group (-CH₂-CH₂-CO-).
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δ ~1.30-1.45 ppm (multiplet, 4H): The remaining two central methylene groups of the alkyl chain.
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¹³C NMR Predicted Analysis (CDCl₃, 100 MHz):
Synthesis and Purification
The most direct and common laboratory synthesis of Methyl 8-chloro-8-oxooctanoate involves a two-step process starting from a commercially available C8 dicarboxylic acid, suberic acid. The workflow involves selective mono-esterification followed by conversion of the remaining carboxylic acid to an acyl chloride.
Caption: General workflow for the synthesis of Methyl 8-chloro-8-oxooctanoate.
Experimental Protocol: Synthesis of Monomethyl Suberate
Causality: Direct esterification of a dicarboxylic acid with a large excess of alcohol under acid catalysis tends to produce the diester. To favor the mono-ester, the stoichiometry must be carefully controlled, or alternative methods employed. A reliable method involves reacting suberic acid with methanol in the presence of an acid catalyst and carefully monitoring the reaction to halt it after mono-esterification has occurred, though this can lead to mixtures. A more robust, albeit multi-step, approach involves protecting one acid group, esterifying the other, and then deprotecting. However, for laboratory preparations, direct esterification with controlled stoichiometry is often employed.
Protocol:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid (1 equiv.) and methanol (1.5-2.0 equiv.).
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Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv.).
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Heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the yield of the mono-ester and minimize di-ester formation.
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After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.
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The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude monomethyl suberate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Experimental Protocol: Synthesis of Methyl 8-chloro-8-oxooctanoate
Causality: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. The reaction is typically performed neat or in an inert solvent. Using an excess of thionyl chloride ensures the complete conversion of the starting material.
Protocol:
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Reagent: Monomethyl suberate (10.0 g, 62.4 mmol)
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Reagent: Thionyl chloride (20 mL, excess)
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In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), charge the monomethyl suberate.
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Carefully add thionyl chloride to the flask at room temperature. The reaction is exothermic and will begin to evolve gas.
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Heat the mixture to reflux and maintain for 2 hours. The solution should become clear.
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After the reflux period, cool the mixture to room temperature.
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Purification: Excess thionyl chloride is removed by distillation, initially at atmospheric pressure and then under reduced pressure. The desired product, Methyl 8-chloro-8-oxooctanoate, is then purified by fractional distillation under high vacuum. The product is collected as a colorless liquid (bp 80°C at 0.35 mmHg). This procedure has been reported to yield 7.4 g of the final product.
Chemical Reactivity and Mechanistic Insights
The synthetic value of Methyl 8-chloro-8-oxooctanoate stems from the high reactivity of the acyl chloride moiety. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Caption: Reactivity of Methyl 8-chloro-8-oxooctanoate with nucleophiles.
A primary application is the formation of amides and hydroxamic acids, which are key functional groups in many biologically active molecules. For example, the reaction with an amine (R-NH₂) proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to form a stable amide bond. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.
Applications in Research and Drug Development
Methyl 8-chloro-8-oxooctanoate is a crucial intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.[2] One of the first FDA-approved HDAC inhibitors is Suberoylanilide Hydroxamic Acid (SAHA). Methyl 8-chloro-8-oxooctanoate provides the linear C8 chain that is a core structural feature of SAHA and its analogues.
Synthesis of HDAC Inhibitor Analogues
The synthesis of novel HDAC inhibitors often involves reacting Methyl 8-chloro-8-oxooctanoate with a "cap" group, which is typically an aromatic or heteroaromatic amine. This is followed by the conversion of the terminal methyl ester into a zinc-binding group, most commonly a hydroxamic acid.
A specific example is the synthesis of ferrocene-based HDAC inhibitors. In this process, ferrocenylamine is reacted with Methyl 8-chloro-8-oxooctanoate in a microwave-mediated reaction using triethylamine as a base to afford an intermediate methyl ester. This intermediate is then treated with hydroxylamine (generated in situ from hydroxylamine hydrochloride) to yield the final hydroxamic acid product. This two-step sequence highlights the differential reactivity of the acyl chloride and ester functionalities.
Safety and Handling
Methyl 8-chloro-8-oxooctanoate is a corrosive substance and must be handled with appropriate safety precautions.
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Hazard Statements: H314 - Causes severe skin burns and eye damage. H318 - Causes serious eye damage.[1]
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GHS Pictogram: GHS05 (Corrosion).[3]
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Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3] Avoid contact with skin, eyes, and clothing.
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Storage: Store in a cool, dry place away from moisture, as it can hydrolyze. It is often stored under an inert atmosphere (e.g., nitrogen).[2] Recommended storage temperature is 2-8°C.[2]
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Incompatibilities: Incompatible with water, strong bases, strong oxidizing agents, and alcohols.
Conclusion
Methyl 8-chloro-8-oxooctanoate is a high-value synthetic intermediate that provides a robust platform for introducing a linear, functionalized eight-carbon chain into target molecules. Its well-defined structure, predictable reactivity, and established synthesis protocols make it an indispensable tool for chemists, particularly those in the field of drug discovery and development. The ability to selectively react at the acyl chloride terminus while preserving the methyl ester for further manipulation allows for the streamlined construction of complex molecules, most notably in the promising area of epigenetic modulators like HDAC inhibitors. Proper understanding of its properties and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.
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